BenchChemオンラインストアへようこそ!

SZU101

TLR7 selectivity TLR8 exclusion reporter assay

SZU101 is the definitive tool for TLR7-specific pathway interrogation. It shows no detectable TLR8 activity in HEK293 dual-reporter systems, unlike the dual agonist R848, eliminating the need for TLR8 knockout controls. Published TKI compatibility screens identify lapatinib as uniquely preserving SZU101-induced cytokine release, while 12 other TKIs suppress it—critical for drug combination studies. Validated in 4T1, EL4, B16, and porcine PRRSV models with documented abscopal effects and TME remodeling. Intratumoral administration boosts CD8+ T-cell infiltration and reduces Tregs. Multi-model reproducibility reduces experimental risk.

Molecular Formula C20H24N6O6
Molecular Weight 444.45
Cat. No. B1193739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSZU101
SynonymsSZU-101;  SZU 101;  SZU101
Molecular FormulaC20H24N6O6
Molecular Weight444.45
Structural Identifiers
SMILESO=C(O)CCC(NCC1=CC=C(CN2C(O)=NC3=C(N)N=C(OCCOC)N=C23)C=C1)=O
InChIInChI=1S/C20H24N6O6/c1-31-8-9-32-19-24-17(21)16-18(25-19)26(20(30)23-16)11-13-4-2-12(3-5-13)10-22-14(27)6-7-15(28)29/h2-5H,6-11H2,1H3,(H,22,27)(H,23,30)(H,28,29)(H2,21,24,25)
InChIKeyOEKLNHZTYKSMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SZU101 TLR7 Agonist: Adenine Analog with Defined Selectivity for Immunology and Oncology Research Procurement


SZU101 is a synthetic small-molecule adenine analog that functions as a Toll-like receptor 7 (TLR7)-specific agonist [1]. First reported by the Jin and Zhou groups, it activates the TLR7–NF-κB signaling axis to induce antiviral cytokine programs and Th1-biased innate immune responses [1][2]. Distinct from dual TLR7/8 agonists such as R848 (resiquimod), SZU101 displays no detectable TLR8 activity in engineered reporter systems, establishing it as a selective tool compound for dissecting TLR7-specific biology [3]. The molecule has been evaluated across murine tumor models (4T1 breast carcinoma, EL4 T-cell lymphoma, B16 melanoma), porcine antiviral models (PRRSV), and vaccine adjuvant configurations, generating a multi-domain dataset that supports informed procurement decisions [1][2][3].

Why SZU101 Cannot Be Replaced by Generic TLR7 Agonists: Selectivity and Functional Profiling Evidence


TLR7 agonists are not functionally interchangeable. Even within the adenine analog subclass, modifications to the phenyl ring substituent, linker chemistry, and N9 conjugation handle produce divergent selectivity fingerprints (TLR7-only vs. TLR7/8 dual), signaling magnitudes, and cytokine polarization profiles [1]. SZU101 distinguishes itself through experimentally verified absence of TLR8 activity—a feature not shared by the widely used comparator R848 (resiquimod)—and through its compatibility with specific tyrosine kinase inhibitor (TKI) combinations such as lapatinib, where 12 of 13 tested TKIs suppressed SZU101-driven cytokine release [1][2]. Generic substitution without verifying these parameters risks introducing off-target TLR8 signaling, altered Th1/Th2 cytokine balance, or unanticipated drug-drug interaction effects that compromise experimental reproducibility and translational relevance [1][2].

SZU101 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


TLR7-Exclusive Agonism: SZU101 Lacks TLR8 Activity Unlike R848

In dual TLR7-NF-κB and TLR8-NF-κB reporter systems co-expressed in HEK-293 cells, SZU101 activated only the TLR7 reporter with no detectable signal through TLR8. In the identical assay, R848 (resiquimod)—the most commonly used small-molecule TLR7/8 reference agonist—produced robust activation through both TLR7 and TLR8 reporters. Imiquimod, like SZU101, showed no TLR8 activity but was substantially less potent at TLR7 [1]. This establishes SZU101 as a TLR7-exclusive agonist, functionally distinct from the dual-specificity R848.

TLR7 selectivity TLR8 exclusion reporter assay off-target profiling

Comparative TLR7 Potency: SZU101 Matches R848 and Outperforms Imiquimod in NF-κB Reporter Assays

In the TLR7-NF-κB reporter system expressed in HEK-293 cells, SZU101 and R848 displayed comparable potency in stimulating TLR7-dependent NF-κB activation, while both were substantially more potent than imiquimod (the FDA-approved TLR7 agonist benchmark) tested at equivalent concentrations [1]. In a separate HEK-293 hTLR7 reporter configuration, SZU101 induced a 23-fold increase in reporter activity over baseline . The quantitative superiority over imiquimod matters for dose-sparing experimental designs.

TLR7 potency NF-κB reporter imiquimod benchmark R848 comparison

Cytokine Induction Capacity: SZU101 Elicits Higher Cytokine Levels than LPS at Equivalent or Lower Concentrations

In mouse spleen lymphocytes and bone marrow-derived dendritic cells (BMDCs), SZU101 stimulated the release of TNF-α, IFN-γ, IL-6, and IL-12 at levels substantially exceeding those induced by lipopolysaccharide (LPS, a TLR4 agonist) when tested at the same or lower molar concentrations [1]. In a separate pharmacokinetic-style serum analysis, a single intratumoral dose of SZU101 in EL4 lymphoma-bearing mice generated serum cytokine concentrations of approximately 400 pg/mL TNF-α, 150 pg/mL IFN-γ, 6,000 pg/mL IL-6, and 600 pg/mL IL-12 at 2 h post-dose—levels that were undetectable in PBS-treated controls [2].

cytokine release innate immunity LPS comparison Th1 polarization

TKI Co-Administration Compatibility: Only Lapatinib Preserves SZU101-Induced Cytokine Release Among 13 Clinically Relevant Kinase Inhibitors

A systematic screen of 13 FDA-approved tyrosine kinase inhibitors (TKIs: vandetanib, nilotinib, dasatinib, imatinib, lapatinib, ceritinib, gefitinib, erlotinib, ibrutinib, pazopanib, sunitinib, crizotinib, sorafenib) co-administered with SZU101 in mouse spleen lymphocytes and BMDCs revealed that 12 of 13 TKIs significantly suppressed SZU101-induced production of IFN-γ, TNF-α, and IL-12. Only lapatinib (#5) preserved—without attenuating—the SZU101-driven cytokine release profile in both spleen lymphocytes and BMDCs. Sunitinib (#11) showed an intermediate phenotype: it spared SZU101-induced cytokine release in spleen lymphocytes but inhibited SZU101-induced activation in BMDCs [1]. In vivo, the SZU101 + lapatinib combination enhanced tumor clearance without impairing TLR7–NF-κB pathway activity [1].

drug combination TKI compatibility lapatinib immunotherapy combinations

In Vivo Antiviral Efficacy: SZU101 Reduces PRRSV Clinical Signs, Viremia, and Lung Pathology in a Natural Host Model

In PRRSV-challenged piglets—a translationally relevant natural host model—SZU101 treatment significantly reduced rectal temperature spikes (peak ~40.7°C in untreated vs. attenuated fever curve in SZU101-treated animals), decreased serum viral load, and alleviated gross and microscopic pulmonary pathologic changes compared to untreated infected controls. SZU101 enhanced PRRSV-specific lymphocyte proliferation and elevated serum IFN-β levels without boosting PRRSV-specific antibody titers, indicating a cell-mediated rather than humoral mechanism [1]. In preceding in vitro work using primary porcine alveolar macrophages (PAMs), SZU101 at 10–100 μg/mL reduced PRRSV N protein expression by 50–80% as measured by immunofluorescence, and the antiviral effect was reversed by the TLR7 inhibitor chloroquine and the NF-κB inhibitor BAY 11-7082, confirming mechanism-dependence [2].

PRRSV antiviral therapy in vivo efficacy veterinary immunology

Abscopal Antitumor Effect and TME Remodeling: Intratumoral SZU101 Suppresses Distant Untreated Tumors

Intratumoral (i.t.) injection of SZU101 in murine 4T1 bilateral breast carcinoma models suppressed tumor growth not only at the injected site but also at the contralateral uninjected site—a hallmark abscopal effect indicating systemic antitumor immune priming [1][2]. Flow cytometric analysis of tumor-infiltrating lymphocytes revealed that SZU101 treatment increased the intratumoral percentage of CD4+ and CD8+ T cells while decreasing the proportion of Foxp3+ regulatory T cells (Tregs), thereby improving the CD8+/Treg ratio within the tumor microenvironment [1]. In the EL4 T-cell lymphoma model, SZU101 + doxorubicin combination eradicated both local and distant tumors, with a statistically significant survival benefit (p < 0.01, log-rank test) compared to doxorubicin alone [3].

abscopal effect tumor microenvironment CD8+ T cells Treg modulation

SZU101 Proven Application Scenarios for Research and Industrial Users Based on Comparative Evidence


TLR7-Specific Pathway Dissection Without TLR8 Cross-Activation Confounding

SZU101 is the appropriate choice when experimental protocols require selective TLR7 activation without concomitant TLR8 signaling. Unlike R848, which activates both TLR7 and TLR8, SZU101 shows no detectable TLR8 activity in HEK-293 dual-reporter systems [1]. This selectivity has been independently validated and is critical for studies attributing functional outcomes specifically to TLR7–MyD88–NF-κB signaling rather than to combined TLR7/8 pathways [1]. Procurement of SZU101 rather than R848 eliminates the need for TLR8 knockout controls or TLR8-specific inhibitors to parse receptor-specific contributions.

Combination Immunotherapy Studies Pairing TLR7 Agonism with Lapatinib or BRD4 Inhibitors

SZU101 is the only TLR7 agonist for which systematic TKI compatibility screening has been published. Among 13 TKIs, only lapatinib fully preserved SZU101-induced cytokine release in both spleen lymphocytes and BMDCs, while 12 other TKIs (including sunitinib, dasatinib, and ibrutinib) suppressed SZU101 activity in at least one immunocyte compartment [1]. Additionally, SZU101 + JQ-1 (BRD4 inhibitor) combination therapy demonstrated enhanced tumor suppression at both injected and uninjected sites, with survival extended to 3 of 8 mice alive at 70 days versus 0 of 8 for monotherapy arms [2]. Researchers designing immunotherapy–targeted therapy combinations should procure SZU101 specifically for protocols involving lapatinib or JQ-1, as the compatibility data are compound-specific and not generalizable across the TLR7 agonist class.

Veterinary Antiviral Research: PRRSV Therapeutic and Vaccine Adjuvant Studies in Swine

SZU101 is one of the few TLR7 agonists with published in vivo efficacy data in a natural porcine host. In PRRSV-challenged piglets, SZU101 reduced viremia, attenuated fever, and diminished lung pathology while boosting PRRSV-specific lymphocyte proliferation and serum IFN-β [1]. In vitro, SZU101 suppressed PRRSV N protein expression by 50–80% in primary porcine alveolar macrophages, with reversal by chloroquine confirming TLR7-dependence [2]. For veterinary immunology groups and animal health R&D programs seeking a TLR7 agonist validated in swine, SZU101 provides the only peer-reviewed dataset encompassing both in vitro mechanism-of-action and therapeutic efficacy in the target species.

Local Immunotherapy and Abscopal Effect Modeling in Syngeneic Tumor Systems

Intratumoral SZU101 administration has been shown to generate systemic antitumor immunity—manifested as suppression of distant uninjected tumors—in 4T1 breast carcinoma, EL4 T-cell lymphoma, and B16 melanoma models [1][2]. The associated TME remodeling includes increased CD4+ and CD8+ T-cell infiltration and decreased Treg frequency [1]. SZU101 + doxorubicin combination therapy further achieved durable tumor eradication with significantly prolonged survival (p < 0.01 vs. doxorubicin alone) [2]. These datasets position SZU101 as a well-characterized tool for studying the immunological mechanisms underlying in situ vaccination and abscopal responses, with multi-model reproducibility that reduces experimental risk for procurement decisions.

Quote Request

Request a Quote for SZU101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.